Purpurea glycoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Purpurea glycoside A, also known as glucodigitoxin, is a cardiac glycoside derived from the leaves of the Digitalis purpurea plant. This compound is part of a group of naturally occurring substances known for their potent effects on the heart. Cardiac glycosides like this compound have been used for centuries in the treatment of heart conditions, particularly congestive heart failure and atrial fibrillation .

準備方法

Synthetic Routes and Reaction Conditions: Purpurea glycoside A is primarily obtained through the extraction and purification from the leaves of Digitalis purpurea. The process involves several steps:

Extraction: Fresh leaves are harvested and subjected to solvent extraction using alcohol or water to obtain a crude extract containing glycosides.

Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale cultivation of Digitalis purpurea plants, followed by mechanical extraction and purification processes. Advances in biotechnology have also enabled the use of plant cell cultures and genetic engineering to enhance the yield and efficiency of glycoside production .

化学反応の分析

Types of Reactions: Purpurea glycoside A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the glycoside structure, potentially altering its biological activity.

Reduction: Reduction reactions can convert this compound into different derivatives with varying pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the glycoside molecule, affecting its solubility and bioavailability.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.

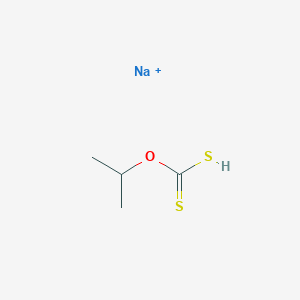

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological profiles .

科学的研究の応用

Purpurea glycoside A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the structure-activity relationships of cardiac glycosides.

Biology: Researchers use it to investigate the mechanisms of action of glycosides on cellular processes.

Medicine: It is studied for its therapeutic potential in treating heart conditions and its effects on cardiac function.

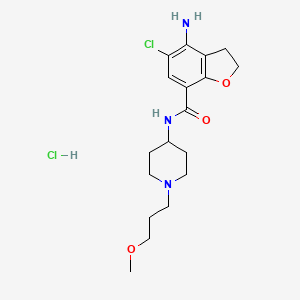

Industry: this compound is used in the pharmaceutical industry for the development of cardiac drugs and as a reference standard in quality control

作用機序

Purpurea glycoside A exerts its effects by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K±ATPase) enzyme on the cell membrane. This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. As a result, intracellular calcium levels rise, enhancing the contractility of cardiac muscle cells. This positive inotropic effect is beneficial in treating heart failure and certain arrhythmias .

類似化合物との比較

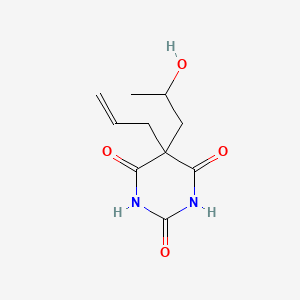

Digitoxin: Another cardiac glycoside derived from Digitalis purpurea, known for its long half-life and potent effects.

Digoxin: A widely used cardiac glycoside with a shorter half-life compared to digitoxin, derived from Digitalis lanata.

Gitoxin: A glycoside similar to purpurea glycoside A, also found in Digitalis purpurea, with distinct pharmacological properties

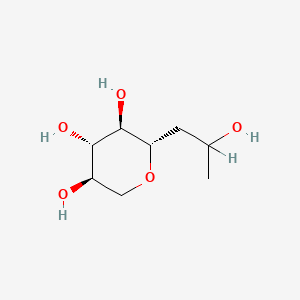

Uniqueness: this compound is unique due to its specific glycosidic structure and its conversion into digitoxin upon hydrolysis. This conversion is significant as digitoxin is a well-known therapeutic agent for heart conditions. Additionally, this compound’s distinct pharmacokinetic properties, such as its absorption and metabolism, differentiate it from other glycosides .

特性

CAS番号 |

19855-40-4 |

|---|---|

分子式 |

C47H74O18 |

分子量 |

927.1 g/mol |

IUPAC名 |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C47H74O18/c1-21-41(63-36-17-31(50)42(22(2)59-36)64-37-18-32(51)43(23(3)60-37)65-44-40(55)39(54)38(53)33(19-48)62-44)30(49)16-35(58-21)61-26-8-11-45(4)25(15-26)6-7-29-28(45)9-12-46(5)27(10-13-47(29,46)56)24-14-34(52)57-20-24/h14,21-23,25-33,35-44,48-51,53-56H,6-13,15-20H2,1-5H3/t21-,22-,23-,25-,26+,27-,28+,29-,30+,31+,32+,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46-,47+/m1/s1 |

InChIキー |

BZJBLHNKKRCQEQ-ZFCLPHBQSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC3CC(C(C(O3)C)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)O)O |

異性体SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O |

正規SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O |

外観 |

Solid powder |

Key on ui other cas no. |

19855-40-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Purpurea glycoside A; Glucodigitoxin; Purpureaglykosid A; Desacetyl-lanatosid A; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)

![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)

![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride](/img/structure/B1679804.png)

![5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile](/img/structure/B1679805.png)

![disodium 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulphonatoanilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1679810.png)

![(2S,3S,4R,5R)-N-[2-[4-(diethoxyphosphorylmethyl)anilino]-2-oxoethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1679814.png)